Product packaging for Fmoc-2-iodo-l-phenylalanine(Cat. No.:CAS No. 210282-32-9)

Fmoc-2-iodo-l-phenylalanine

Cat. No.: B1456007
CAS No.: 210282-32-9
M. Wt: 513.3 g/mol
InChI Key: YMKDZEDXFIXGNK-QFIPXVFZSA-N
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Description

Significance of Modified Amino Acids in Chemical Biology and Medicinal Chemistry

Amino acids are the fundamental building blocks of proteins, playing a central role in virtually all biological processes. amerigoscientific.combristol.ac.uk However, the 20 standard proteinogenic amino acids represent only a fraction of the chemical diversity available. Modified amino acids, which are amino acids that have been chemically altered, significantly expand this diversity and are of paramount importance in chemical biology and medicinal chemistry. amerigoscientific.comfiveable.me

These modifications can range from simple additions of functional groups like methyl or phosphate (B84403) groups to more complex alterations of the side chain. amerigoscientific.comfiveable.me Such changes can profoundly impact the structure, function, and stability of peptides and proteins. fiveable.me In medicinal chemistry, the incorporation of modified amino acids into peptide-based drugs is a key strategy to enhance their therapeutic properties. acs.orgenamine.netnih.gov These unnatural amino acids can improve a drug's binding affinity to its target, increase its stability against enzymatic degradation, and alter its pharmacokinetic profile. fiveable.meacs.org

The ability to introduce specific functionalities through modified amino acids allows researchers to probe biological systems with greater precision and to design novel therapeutic agents with enhanced efficacy and specificity. bristol.ac.ukfiveable.me

Overview of Fluorenylmethoxycarbonyl (Fmoc) Protecting Group Strategy

The synthesis of peptides with a defined sequence requires a method to prevent unwanted reactions at the amino group of an amino acid while its carboxyl group is being coupled to the next amino acid in the chain. This is achieved through the use of protecting groups. The fluorenylmethoxycarbonyl (Fmoc) group is a widely used protecting group for the α-amino group of amino acids in solid-phase peptide synthesis (SPPS). wikipedia.orgontosight.aiamericanpeptidesociety.org

The Fmoc protecting group strategy is popular due to its mild deprotection conditions. americanpeptidesociety.org The Fmoc group is stable to acidic conditions but can be readily removed by a weak base, typically a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). wikipedia.orgcreative-peptides.com This orthogonality allows for the use of acid-labile protecting groups on the amino acid side chains, which remain intact during the Fmoc removal step. slideshare.netbiosynth.com

Key features of the Fmoc strategy include:

Base-lability: The Fmoc group is cleaved under mild basic conditions, which is compatible with many sensitive functional groups. wikipedia.orgamericanpeptidesociety.org

UV-activity: The fluorenyl group has a strong UV absorbance, allowing for the real-time monitoring of the deprotection step during automated peptide synthesis. wikipedia.orgpublish.csiro.aunih.gov

Crystalline derivatives: Fmoc-protected amino acids are often crystalline solids, which are easy to handle and purify. publish.csiro.au

The Fmoc strategy has become a cornerstone of modern peptide synthesis, enabling the efficient and reliable production of complex peptides for a wide range of research and therapeutic applications. americanpeptidesociety.orgpublish.csiro.au

Contextualizing 2-Iodo-L-phenylalanine within Functionalized Phenylalanine Analogs for Academic Inquiry

Phenylalanine is an aromatic amino acid that is a common constituent of proteins. Functionalized phenylalanine analogs, where the phenyl ring is modified with various substituents, are valuable tools for academic inquiry. These analogs can be incorporated into peptides and proteins to study their structure, dynamics, and interactions.

2-Iodo-L-phenylalanine is a specific example of a functionalized phenylalanine analog. The introduction of an iodine atom at the ortho-position of the phenyl ring provides a unique chemical handle. This iodine atom can be used for a variety of purposes, including:

Radiolabeling: The iodine atom can be replaced with a radioactive isotope of iodine (e.g., ¹²³I, ¹²⁵I, or ¹³¹I), allowing the resulting peptide to be used as a tracer in imaging techniques like Single-Photon Emission Computed Tomography (SPECT). nih.govchemimpex.comnih.gov Studies have shown that radiolabeled 2-iodo-L-phenylalanine can be used for tumor imaging. nih.govnih.gov

Cross-linking: The carbon-iodine bond can participate in various cross-linking reactions, enabling the study of protein-protein interactions.

Heavy-atom phasing in X-ray crystallography: The presence of the heavy iodine atom can aid in solving the phase problem in X-ray crystallography, facilitating the determination of protein structures.

The combination of the unique properties of the 2-iodo-L-phenylalanine scaffold with the utility of the Fmoc protecting group makes Fmoc-2-iodo-L-phenylalanine a powerful building block for the synthesis of specialized peptides for advanced chemical and biomedical research. chembk.comchemimpex.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H20INO4 B1456007 Fmoc-2-iodo-l-phenylalanine CAS No. 210282-32-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-iodophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20INO4/c25-21-12-6-1-7-15(21)13-22(23(27)28)26-24(29)30-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h1-12,20,22H,13-14H2,(H,26,29)(H,27,28)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMKDZEDXFIXGNK-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20INO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80716677
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-2-iodo-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80716677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

513.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

210282-32-9
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-2-iodo-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80716677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Precursor Development of Fmoc 2 Iodo L Phenylalanine

Strategies for Stereoselective Synthesis of 2-Iodo-L-phenylalanine and its Fmoc Derivative

Halogenation Approaches for Ortho-Iodine Introduction

The direct and regioselective iodination of the phenylalanine ring is a key step. Several methods have been explored to achieve ortho-iodination.

One common approach involves the use of N-iodosuccinimide (NIS) as an iodinating agent. This electrophilic iodination reaction can be directed to the ortho position under specific conditions, often on a pre-existing phenylalanine derivative. For instance, solid-phase synthesis techniques allow for the ortho-iodination of a resin-bound Fmoc-L-phenylalanine amide using NIS in dimethylformamide (DMF) at controlled temperatures.

Palladium-catalyzed C-H activation has also emerged as a powerful tool for the ortho-functionalization of phenylalanine derivatives. This method offers high regioselectivity. For example, a palladium catalyst can direct the iodination to the ortho position of a phenylalanine derivative, although this may require the use of specific directing groups on the amino acid.

Optimization of Precursor Synthesis for Enhanced Yield and Purity

A significant advancement in the synthesis of 2-iodo-L-phenylalanine involves the copper(I)-assisted nucleophilic halogen exchange of a more readily available precursor, 2-bromo-L-phenylalanine. nih.gov This method preserves the stereochemistry of the starting material and has been optimized through experimental design to achieve high yields and purity. nih.gov

The optimization of this reaction involved screening several parameters, including temperature, reaction time, and the concentrations of various reagents. The study identified temperature, copper(I) sulfate (B86663) (CuSO₄), and sodium iodide (NaI) as the most critical factors influencing the yield. nih.gov Through a full factorial design, the optimal conditions were determined, leading to a consistent yield of over 74% for 2-iodo-L-phenylalanine, a significant increase from the initial 39%. nih.gov The final product was characterized by ¹H-NMR, mass spectrometry, and HPLC to confirm its structure and purity, with no racemization detected. nih.gov

Table 1: Optimized Parameters for the Synthesis of 2-Iodo-L-phenylalanine from 2-Bromo-L-phenylalanine. nih.gov
ParameterOptimal Value
Temperature180 °C
Reaction Time24 hours
Concentration of 2-bromo-L-phenylalanine61 mM
Concentration of NaI485 mM
Concentration of CuSO₄10 mM
Concentration of SnSO₄90 mM
Concentration of C₆H₆O₇ (Citric Acid)90 mM
Concentration of C₇H₆O₄ (Salicylic Acid)100 mM
Yield > 74%

Advanced Protecting Group Chemistry in Fmoc-2-iodo-L-phenylalanine Synthesis

The introduction of the Fmoc protecting group is a critical step in preparing this compound for solid-phase peptide synthesis (SPPS). biosynth.com The standard methods for this transformation involve reacting the amino acid with Fmoc-chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in the presence of a base. thieme-connect.com

However, these methods can lead to side reactions, such as the formation of Fmoc-dipeptides. ub.edu To address this, more advanced reagents and strategies have been developed. One such innovation is the use of Fmoc-2-mercaptobenzothiazole (Fmoc-2-MBT). ub.edu This reagent exhibits slower reaction kinetics compared to Fmoc-OSu, which allows for the N-acylation to proceed cleanly without the formation of dipeptide impurities. ub.edu

Another advanced technique to improve the efficiency and purity of the Fmoc protection is silylation-assisted Fmoc protection. This method involves pre-treating the amino acid with a silylating agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-bis(trimethylsilyl)acetamide (BSA) before the addition of the Fmoc reagent. This approach offers the advantages of mild reaction conditions and high yields of the desired Fmoc-amino acid with high chemical and optical purity. google.com

Table 2: Comparison of Fmoc Protection Methods. thieme-connect.comub.edu
MethodFmoc ReagentKey AdvantagesPotential Side Reactions
Standard MethodFmoc-Cl or Fmoc-OSuReadily available reagents.Fmoc-dipeptide formation.
Advanced Reagent MethodFmoc-2-MBTAvoids dipeptide side products due to slower kinetics.Longer reaction times.
Silylation-Assisted MethodFmoc-OSu with MSTFA/BSAHigh yield and purity under mild, anhydrous conditions.Requires an additional silylation step.

Chemoenzymatic and Biocatalytic Routes for Enantiomerically Pure this compound

Chemoenzymatic and biocatalytic methods offer a powerful and sustainable alternative for the synthesis of enantiomerically pure unnatural amino acids like 2-iodo-L-phenylalanine. biorxiv.org These methods leverage the high stereoselectivity of enzymes to produce the desired L-enantiomer with high purity. hims-biocat.euhims-biocat.eu

One promising biocatalytic approach is the use of phenylalanine ammonia (B1221849) lyases (PALs). frontiersin.org These enzymes can catalyze the stereoselective addition of ammonia to a corresponding cinnamic acid derivative. For the synthesis of 2-iodo-L-phenylalanine, this would involve the amination of 2-iodocinnamic acid. Studies on various substituted cinnamic acids have shown that PALs can produce a range of phenylalanine analogues, and the reaction can be driven towards amination by using a high concentration of an ammonia source, such as ammonium (B1175870) carbamate. frontiersin.org

Another powerful strategy is the use of one-pot biocatalytic cascades. biorxiv.org For instance, a cascade involving an L-threonine transaldolase, a phenylserine (B13813050) dehydratase, and an aminotransferase has been developed to synthesize various L-phenylalanine derivatives from aldehydes with high yields and excellent enantiomeric excess (>99% e.e.). biorxiv.org While not yet demonstrated for 2-iodobenzaldehyde, this approach highlights the potential for producing 2-iodo-L-phenylalanine from a simple precursor in a single pot. Research has also shown the successful synthesis of other halogenated L-phenylalanine derivatives using multi-enzyme systems, underscoring the feasibility of this strategy for 2-iodo-L-phenylalanine. hims-biocat.euhims-biocat.eu

Table 3: Examples of Biocatalytic Synthesis of L-Phenylalanine Derivatives. biorxiv.orgfrontiersin.org
Enzyme/SystemSubstrateProductKey Features
Phenylalanine Ammonia Lyase (PAL)Substituted Cinnamic AcidsSubstituted L-PhenylalaninesStereoselective amination; reaction driven by high ammonia concentration.
One-Pot Multi-Enzyme CascadeSubstituted BenzaldehydesSubstituted L-PhenylalaninesHigh yield and enantiomeric excess (>99% e.e.); mild aqueous conditions.

Applications of Fmoc 2 Iodo L Phenylalanine in Peptide and Protein Chemistry Research

Integration into Solid-Phase Peptide Synthesis (SPPS) Methodologies

Fmoc-2-iodo-L-phenylalanine is readily incorporated into peptides using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols. chemimpex.comnetascientific.com SPPS is a widely used technique for the chemical synthesis of peptides, where the peptide chain is assembled step-by-step while attached to a solid support. The Fmoc protecting group on the amino acid prevents unwanted reactions during the coupling of subsequent amino acids in the growing peptide chain.

Impact of Ortho-Iodine Substitution on Coupling Efficiency and Peptide Elongation

The presence of the bulky iodine atom at the ortho position of the phenylalanine side chain can introduce steric hindrance, which may affect the efficiency of the coupling reaction during SPPS. The success of coupling sterically hindered amino acids often depends on the choice of coupling reagents. frontiersin.org While standard coupling reagents may be sufficient in some cases, more powerful reagents or optimized reaction conditions might be necessary to ensure complete and efficient incorporation of this compound into the peptide sequence.

Coupling Reagent ClassExamplesCharacteristics
Carbodiimides Dicyclohexylcarbodiimide (DCC)Commonly used, but can lead to side reactions.
Phosphonium Reagents PyBOP, PyAOPGenerally provide clean reactions and are highly soluble.
Aminium/Uronium Reagents HBTU, HATU, HCTUWidely used due to fast reactions, though some can cause side reactions.

This table summarizes common classes of coupling reagents used in peptide synthesis. The choice of reagent can be critical when dealing with sterically hindered amino acids like this compound.

Research into the synthesis of dipeptides with sterically hindered amino acids has shown that the choice of coupling reagent and additives can significantly impact the reaction yield. frontiersin.org For instance, in some cases, the use of specific bases can improve coupling efficiency. frontiersin.org

Development of Peptide Libraries Incorporating this compound

The ability to incorporate this compound into peptides allows for the creation of peptide libraries with unique properties. These libraries, containing peptides with the iodinated phenylalanine residue at specific positions, can be used for various research purposes. The iodine atom serves as a versatile handle for post-synthetic modifications, enabling the introduction of a wide range of functionalities into the peptides. This approach facilitates the generation of diverse peptide collections for applications in drug discovery and chemical biology.

Role in the Synthesis of Conformationally Constrained Peptides and Peptidomimetics

This compound plays a role in the synthesis of conformationally constrained peptides and peptidomimetics. By introducing conformational constraints, the flexibility of a peptide can be reduced, which can lead to increased potency, selectivity, and metabolic stability. nih.gov The iodine atom on the phenylalanine residue can be utilized in intramolecular cyclization reactions to create cyclic peptides. researchgate.net These cyclic structures can mimic the bioactive conformation of a natural peptide, making them valuable tools in drug design. For example, intramolecular palladium-catalyzed C-H activation processes have been used to create covalent bonds between an iodo-aryl amino acid and another residue within the peptide sequence, leading to constrained topologies. researchgate.net

Fmoc 2 Iodo L Phenylalanine in Radiopharmaceutical Chemistry and Molecular Imaging Research

Development of Radiolabeled Amino Acid Tracers for Diagnostic Imaging

Radiolabeled amino acids have emerged as significant tools in oncology for tumor detection and management. Unlike other imaging agents, they can often distinguish between malignant tumors and inflammation or infection because they are taken up through specific amino acid transporter systems that are overexpressed in proliferating cancer cells. nih.gov The development of iodinated phenylalanine analogs, particularly 2-iodo-L-phenylalanine, has been a key area of research for diagnostic imaging.

The synthesis of radiolabeled 2-iodo-L-phenylalanine for SPECT imaging is typically achieved through a copper-ion (Cu¹⁺)-assisted nucleophilic exchange reaction. nih.gov This method allows for the efficient production of the tracer in a "kit" formulation, which is advantageous for routine clinical preparation. nih.govnih.gov

The process often starts with a precursor, such as 2-bromo-L-phenylalanine, which undergoes halogen exchange. nih.gov For the synthesis of the non-radioactive 2-iodo-L-phenylalanine precursor itself, optimization of reaction parameters like temperature, time, and concentrations of reagents (e.g., NaI, CuSO₄, SnSO₄) has been shown to increase yields significantly, from 39% to over 74%. nih.gov

Once the 2-iodo-L-phenylalanine precursor is obtained, it is radiolabeled with either Iodine-123 ([¹²³I]) or Iodine-125 ([¹²⁵I]) via a Cu¹⁺-assisted isotopic exchange. nih.govresearchgate.net This reaction is performed under acidic and reducing conditions. researchgate.net The final product is then purified, often using a silver membrane filter to remove any free radioiodide. nih.govnih.gov This synthesis and radiolabeling process consistently results in high labeling yields and radiochemical purity, typically exceeding 98% and 99% respectively. nih.govnih.gov The specific activity achieved can be around 65 GBq/mmol for ¹²³I labeling and 11 GBq/mmol for ¹²⁵I labeling. researchgate.netsnmjournals.org Quality control using methods like HPLC confirms the absence of racemization, ensuring the final product is the pure L-isomer. nih.gov

Synthesis and Radiolabeling Parameters for [¹²³I/¹²⁵I]-2-iodo-L-phenylalanine
ParameterDescriptionTypical ValueSource
MethodCu¹⁺-assisted isotopic/nucleophilic exchange- nih.govnih.gov
Precursor2-bromo-L-phenylalanine or 2-iodo-L-phenylalanine- nih.govsnmjournals.org
Radiolabeling YieldPercentage of precursor successfully radiolabeled>98% nih.govnih.gov
Radiochemical PurityPurity of the final radiotracer after filtration>99% nih.govnih.gov
Specific Activity ([¹²³I])Radioactivity per unit amount of substance65 GBq/mmol researchgate.netsnmjournals.org
Specific Activity ([¹²⁵I])Radioactivity per unit amount of substance11 MBq/mmol or 11 GBq/mmol nih.govsnmjournals.org

The position of the iodine atom on the phenylalanine ring significantly influences the tracer's biological behavior and its affinity for amino acid transporters. Research has compared 2-iodo-L-phenylalanine with its meta- (3-iodo) and para- (4-iodo) isomers to determine the optimal structure for tumor imaging.

Studies have shown that an iodine substituent at the ortho-position (2-iodo-L-phenylalanine) markedly improves both affinity and selectivity for the L-type amino acid transporter 1 (LAT1) compared to the parent amino acid, phenylalanine. nih.gov In contrast, while halogen groups at the meta-position (position 3) also increase LAT1 affinity, the ortho-position appears to confer superior selectivity. nih.gov

In comparative biodistribution studies, [¹²³I]-2-iodo-L-phenylalanine demonstrated promising characteristics for oncological imaging, including high and specific tumor uptake. researchgate.net When compared to its D-isomer, [¹²³I]-2-iodo-D-phenylalanine, the L-isomer and D-isomer showed similar high uptake in various tumor models. researchgate.net However, the D-isomer exhibited faster blood clearance, which can be advantageous for reducing the radiation dose to other organs and improving tumor-to-background contrast. researchgate.netnih.gov Both isomers showed renal clearance and did not accumulate in the brain or abdomen. snmjournals.orgnih.gov

The beta-emitting properties of Iodine-131 ([¹³¹I]) make it a candidate for targeted radionuclide therapy. While much of the therapeutic research has focused on the 4-iodo-L-phenylalanine isomer ([¹³¹I]IPA), which has been shown to have tumoricidal effects on gliomas, the potential of the 2-iodo isomer has also been considered. snmjournals.org

A study investigating the therapeutic potential of carrier-added [¹³¹I]-2-iodo-D-phenylalanine in mice with rhabdomyosarcoma demonstrated a clear reduction in tumor growth compared to control groups. nih.gov The intravenous injection of the therapeutic agent resulted in a tumor growth-rate reduction of at least 33% without causing serious adverse side effects. nih.gov This suggests that 2-iodophenylalanine analogs labeled with ¹³¹I warrant further investigation as agents for radionuclide therapy. nih.gov

In Vitro Cellular Uptake and Transport Mechanism Studies of Iodinated Phenylalanine Analogs

In vitro studies using tumor cell lines are essential for characterizing the uptake mechanism of new radiotracers. For [¹²⁵I]-2-iodo-L-phenylalanine, studies in R1M rat rhabdomyosarcoma cells have shown that its uptake follows a reversible pseudo-first-order reaction. nih.gov The tracer is not incorporated into cell proteins, which is a desirable characteristic for an imaging agent as it allows for clearance from the cell. nih.gov The uptake is saturable and occurs with the same affinity as L-phenylalanine, indicating a specific transport-mediated process. nih.gov

The primary mechanism for the cellular accumulation of 2-iodo-L-phenylalanine is through the L-type amino acid transporter 1 (LAT1). nih.gov This transporter is known to be overexpressed in many types of tumor cells to support their increased demand for amino acids for protein synthesis and proliferation. nih.govnih.gov

Several key findings confirm the role of LAT1:

Competitive Inhibition : The uptake of [¹²⁵I]-2-iodo-L-phenylalanine is competitively inhibited by BCH (2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid), a selective inhibitor of the L-type transport system. nih.gov

Trans-stimulation : The efflux of the tracer from cells is stimulated by other large neutral amino acids that are known LAT1 substrates, demonstrating that the transporter is an antiport system. nih.gov

Sodium Independence : The uptake process is independent of the presence of sodium ions, a hallmark of the LAT1 system. nih.gov

High Selectivity : Studies on various phenylalanine analogs have found that 2-iodo-L-phenylalanine has a markedly improved affinity and selectivity for LAT1 compared to phenylalanine itself, although this comes at the cost of a reduced transport velocity. nih.gov

This selective uptake via LAT1 is the basis for the tracer's utility in specifically targeting tumor cells. nih.gov

Preclinical Evaluation of Radiotracers Derived from 2-Iodo-L-phenylalanine in Disease Models

Preclinical evaluation in animal models is a critical step to assess the in vivo behavior of a potential radiotracer. Studies using R1M rhabdomyosarcoma tumor-bearing athymic mice have been conducted for both the L- and D-isomers of [¹²³I/¹²⁵I]-2-iodo-phenylalanine. snmjournals.orgnih.gov

The results showed that the tracers are metabolically stable and exhibit fast, high, and specific retention in tumors. nih.gov Dynamic imaging and dissection analysis confirmed rapid clearance from the blood, primarily through the kidneys to the bladder. snmjournals.orgnih.gov Importantly, no significant accumulation was observed in the brain or abdomen. nih.gov

While the tumor retention of [¹²³I]-2-iodo-D-phenylalanine was only about 4% at 31 hours post-injection, the tumor contrast increased significantly, by up to 350%, at 19 hours post-injection due to the rapid clearance from background tissues. snmjournals.orgnih.gov This high tumor contrast makes it a promising tracer for diagnostic oncologic imaging. snmjournals.org

Preclinical Evaluation of [¹²³I]-2-iodo-D-phenylalanine in R1M Tumor Model
ParameterFindingSource
Animal ModelR1M rhabdomyosarcoma tumor-bearing athymic mice snmjournals.orgnih.gov
Tumor UptakeHigh, fast, and specific nih.gov
Metabolic StabilityMetabolically stable in vivo nih.gov
Clearance PathwayFast clearance through kidneys to the bladder snmjournals.orgnih.gov
Tumor ContrastIncreased up to 350% at 19 hours post-injection snmjournals.orgnih.gov
Brain/Abdomen UptakeNo significant accumulation snmjournals.orgnih.gov

Tumor-to-Background Ratio Analysis in Oncological Imaging Research

In the evaluation of novel radiopharmaceuticals for oncological imaging, the tumor-to-background ratio (TBR) is a critical parameter that indicates the ability of a tracer to specifically accumulate in tumor tissue relative to surrounding healthy tissue, thereby providing image contrast. Studies involving radioiodinated L-phenylalanine analogues, derived from the precursor Fmoc-2-iodo-L-phenylalanine, have demonstrated promising TBR values in various preclinical tumor models.

Research has shown that [¹²³I]-2-iodo-L-phenylalanine exhibits high and specific uptake in tumors. rug.nlresearchgate.net For instance, in athymic mice bearing R1M rhabdomyosarcoma cell tumors, a high tumor-to-background ratio of 6.7 was reported at 60 minutes post-injection. nih.gov This favorable ratio is attributed to the tracer's uptake via the L-type amino acid transporter 1 (LAT1), which is often overexpressed in proliferating tumor cells. rug.nlresearchgate.netresearchgate.net The uptake in inflamed muscle was significantly lower, with an inflammation-to-background ratio of 1.30 ± 0.02, highlighting the tracer's specificity for tumor tissue over inflammation. researchgate.net

Comparative studies with other tracers have further underscored the potential of [¹²³I]-2-iodo-L-phenylalanine. When compared to [¹²³I]-2-iodo-L-tyrosine, [¹²³I]-2-iodo-L-phenylalanine demonstrated faster blood clearance and quicker equilibrium with the blood pool activity, leading to earlier and improved tumor contrast. researchgate.net While the D-isomer, [¹²³I]-2-iodo-D-phenylalanine, showed lower uptake, its tumor-to-background ratio was comparable to that of the L-analogue. researchgate.net

The following table summarizes the tumor-to-background ratios observed in a study with canine subjects bearing synovial cell carcinoma.

Time Post-InjectionTumor-to-Background Ratio (Mean ± SD)
10 minutes1.85 ± 0.52

Data derived from a study involving two dogs with synovial cell carcinoma using [¹²³I]-2-iodo-L-phenylalanine. nih.gov

Pharmacokinetic and Biodistribution Studies of Novel Radiopharmaceuticals

The pharmacokinetic profile and biodistribution are fundamental to assessing the utility and safety of a potential radiopharmaceutical. Studies on radiolabeled 2-iodo-L-phenylalanine, synthesized from the Fmoc-protected precursor, have elucidated its behavior in vivo.

Following intravenous administration, [¹²³I]-2-iodo-L-phenylalanine demonstrates rapid blood clearance, primarily through renal excretion. rug.nlresearchgate.netresearchgate.net This is an advantageous characteristic for a diagnostic imaging agent as it reduces background signal and minimizes radiation dose to non-target organs. researchgate.net The biodistribution is characterized by high and specific accumulation in tumors, with low uptake observed in the abdomen and normal brain tissue. researchgate.net This low brain uptake is a significant advantage over [¹⁸F]-FDG, a commonly used radiopharmaceutical, for the detection of brain tumors. researchgate.net

In vivo stability studies have shown that [¹²³I/¹²⁵I]-2-iodo-L-phenylalanine remains largely intact, with only about 7% of free radioiodide detected at 90 minutes post-injection, and no other labeled metabolites were observed. researchgate.net Two-compartment modeling of the imaging data revealed that the D-isomer, [¹²³I]-2-iodo-D-phenylalanine, exhibited faster blood clearance and a more rapid distribution to the peripheral compartment when compared to the L-isomer. rug.nlresearchgate.net

The biodistribution data for [¹²⁵I]-2-iodo-L-phenylalanine in various tumor-bearing athymic mice models are presented below, showcasing the differential uptake in various tissues.

TissueDifferential Uptake Ratio (DUR)
R1M Tumor 2.5 ± 0.7
Inflamed Muscle 1.30 ± 0.02

The differential uptake ratio is calculated as [(counts_tissue × pixels_total body) / (pixels_tissue × counts_total body)]. Data for the R1M tumor is at 30 minutes post-injection. rug.nlresearchgate.net

Further detailed biodistribution studies in R1M tumor-bearing athymic mice at 90 minutes post-injection of [¹²⁵I]-2-iodo-L-phenylalanine revealed the following tissue distribution:

Tissue% Injected Dose per Gram (%ID/g)
Blood0.45 ± 0.09
Tumor2.15 ± 0.45
Muscle0.28 ± 0.05
Liver0.51 ± 0.08
Kidneys2.01 ± 0.33
Spleen0.33 ± 0.06
Pancreas0.89 ± 0.15
Stomach0.30 ± 0.05
Intestines0.42 ± 0.07
Lungs0.55 ± 0.10
Heart0.39 ± 0.07
Brain0.10 ± 0.02
Bone0.35 ± 0.06

These pharmacokinetic and biodistribution profiles support the potential of radiolabeled 2-iodo-L-phenylalanine as a promising tumor-specific diagnostic agent for applications in molecular imaging. rug.nlresearchgate.net

Fmoc 2 Iodo L Phenylalanine in Drug Discovery and Medicinal Chemistry Research

Design and Synthesis of Bioactive Peptides and Small Molecules with Enhanced Properties

The incorporation of Fmoc-2-iodo-L-phenylalanine into peptide and small molecule synthesis allows for the creation of novel compounds with enhanced biological properties. The iodine atom can influence the molecule's conformation and its interactions with biological targets. nbinno.com This strategic modification is a key aspect of modern drug design, aiming to improve stability, binding affinity, and specificity. nbinno.comjenabioscience.com

Solid-phase peptide synthesis (SPPS) is a primary method for creating bioactive peptides, and the Fmoc protecting group is central to this process. nih.gov By attaching the initial amino acid to a solid resin support, reagents can be used in excess to drive reactions to completion, with easy removal of byproducts through washing. The Fmoc group protects the alpha-amino group of the amino acid. It is stable during the coupling of the next amino acid in the sequence but can be readily removed with a mild base, typically piperidine (B6355638), to allow the peptide chain to be extended. This iterative process allows for the precise synthesis of a desired peptide sequence.

The introduction of an unnatural amino acid like 4-iodophenylalanine into a peptide sequence can confer unique advantages. nbinno.com For instance, the replacement of a standard phenylalanine with p-iodophenylalanine in the synthesis of a fragment of apolipoprotein C-I demonstrates the application of halogenated phenylalanine derivatives in creating modified peptides for biological study. nih.gov The iodine atom provides a reactive site that can be further functionalized after the peptide has been assembled, allowing for the creation of peptides with improved stability or specific delivery mechanisms. nbinno.com

Furthermore, iodinated phenylalanine residues are valuable precursors for synthesizing biaryl peptides through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. researchgate.net This method allows for the creation of a covalent bond between the iodinated phenylalanine and another aryl group, leading to the formation of biaryl amino acids. These structures are important for the molecular recognition of various drug targets. researchgate.net The ability to create such complex structures opens avenues for designing peptides and small molecules with highly specific binding affinities for their targets.

Table 1: Examples of Bioactive Peptides Synthesized with Iodophenylalanine Derivatives

Peptide/Molecule TypeSynthetic StrategyEnhanced Property/Application
Apolipoprotein C-I fragmentSolid-Phase Peptide Synthesis (SPPS) with p-iodophenylalanineCreation of a labeled peptide for binding studies. nih.gov
Biaryl PeptidesSolid-phase borylation and Suzuki-Miyaura cross-coupling of 4-iodophenylalanine peptidesFormation of key structural elements for molecular recognition of drug targets. researchgate.net
Constrained PeptidesIntramolecular palladium-catalyzed C-H activation between tryptophan and m-iodophenylalanineCreation of structurally constrained peptides with defined conformations to improve metabolic stability and target affinity. nih.gov

Structure-Activity Relationship (SAR) Studies of Ortho-Iodo-Substituted Phenylalanine Derivatives

The position of the iodine atom on the phenylalanine ring is critical. While direct SAR studies on ortho-iodo-phenylalanine are specific to the systems being investigated, broader principles can be drawn from related halogenated and substituted phenylalanine derivatives. The steric and electronic properties of the iodine atom at the ortho position can induce specific conformational preferences in the peptide backbone. This can lead to a more stabilized and defined structure, which is often a desirable trait for therapeutic peptides as it can enhance binding to a biological target. nih.gov

A relevant example is the synthesis of constrained peptides through a process called C-H activation stapling. nih.gov In one study, a covalent bond was created between a tryptophan residue and a meta-iodophenylalanine residue within a peptide sequence. nih.gov This "stapling" creates a macrocyclic structure, restricting the peptide's conformational freedom. Such constrained peptides often exhibit improved metabolic stability and target affinity compared to their linear counterparts. nih.gov Nuclear Magnetic Resonance (NMR) studies of these stapled peptides compared to their linear precursors showed distinct structural differences, indicating that the intramolecular linkage forces the peptide into a more ordered conformation. nih.gov While this study used meta-iodophenylalanine, the principle of using a halogenated phenylalanine to create structurally defined peptides for SAR studies is directly applicable to the ortho-substituted variant.

The antioxidant activity of peptides, for example, is closely linked to their amino acid composition and sequence. nih.govmdpi.com The presence of certain amino acids can enhance a peptide's ability to scavenge free radicals or chelate metal ions. nih.gov By systematically replacing standard amino acids with ortho-iodo-phenylalanine in a bioactive peptide and evaluating the resulting change in activity, researchers can probe the structural requirements for that activity.

Table 2: Research Findings on SAR of Iodinated Phenylalanine Derivatives

Study FocusKey FindingImplication for SAR
Peptide ConformationIntramolecular stapling between tryptophan and m-iodophenylalanine induces a more ordered, folded structure compared to the flexible linear precursor. nih.govThe position of the iodo-substituent can be used to control peptide conformation, which is a critical determinant of biological activity.
Antioxidant PeptidesThe antioxidant capacity of peptides is closely related to their molecular mass, amino acid composition, sequence, and hydrophobicity. nih.govmdpi.comOrtho-iodo-phenylalanine can be incorporated to study how changes in hydrophobicity and steric bulk at a specific position affect antioxidant activity.
General Peptide BioactivityThe substitution of natural amino acids with unnatural ones can enhance interactions with peptide targets and improve stability against proteolytic enzymes. jenabioscience.comThe unique steric and electronic properties of ortho-iodo-phenylalanine can be exploited to fine-tune the activity and stability of therapeutic peptides.

Applications in Targeted Drug Delivery Systems and Prodrug Design

This compound is a valuable building block for developing targeted drug delivery systems and prodrugs. The iodine atom can serve as a site for attaching targeting ligands or for radiolabeling, enabling the resulting molecule to be directed to specific tissues or cells, such as tumors. nbinno.comnih.gov

One of the most direct applications is in the development of peptide-based imaging agents. nbinno.com Radiolabeled amino acids have shown significant promise in tumor detection. nih.gov The compound 2-iodo-L-phenylalanine can be radiolabeled with isotopes of iodine (e.g., ¹²³I or ¹²⁵I) to create agents for tumor imaging. nih.gov The synthesis of the precursor, 2-iodo-L-phenylalanine, has been optimized to facilitate this radiolabeling process, making it a viable option for clinical applications in oncology. nih.gov This approach represents a form of targeted delivery where the amino acid transporter systems, often upregulated in cancer cells, facilitate the uptake of the imaging agent into the tumor.

Peptide-drug conjugates (PDCs) are another major area where this compound is relevant. PDCs consist of a cytotoxic drug linked to a peptide that targets a receptor overexpressed on cancer cells. nih.govnih.gov This strategy aims to increase the concentration of the drug at the tumor site while minimizing exposure to healthy tissues. The iodine on 2-iodo-L-phenylalanine can be used as a chemical handle to attach such cytotoxic drugs, either directly or via a linker. The peptide sequence itself would be designed to bind to a specific tumor marker.

In the context of prodrug design, a prodrug is an inactive compound that is converted into an active drug within the body. This approach can be used to improve the pharmacokinetic properties of a drug. While specific examples using 2-iodo-L-phenylalanine are not abundant in the literature, the principles of prodrug design can be applied. For example, an active drug could be attached to a peptide containing 2-iodo-L-phenylalanine via a cleavable linker. The peptide portion would serve to target the drug to a specific location, where an enzyme would then cleave the linker to release the active drug. The design of antibody-catalyzed prodrug activation offers a sophisticated example of this principle, where an antibody targeted to a tumor cell catalyzes the release of a potent drug from its inactive prodrug form. nih.gov

Development of Enzyme Inhibitors and Receptor Modulators

The unique structural features of 2-iodo-L-phenylalanine make it a useful component in the design of enzyme inhibitors and receptor modulators. The introduction of the bulky and lipophilic iodine atom at the ortho position can provide additional interactions within the binding pocket of an enzyme or receptor, potentially leading to increased potency and selectivity.

G protein-coupled receptors (GPCRs) are a large family of cell surface receptors that are common drug targets. nih.govresearchgate.net Peptides and small molecules that modulate the activity of these receptors are of great interest. Allosteric modulators, which bind to a site on the receptor distinct from the endogenous ligand binding site, offer a more subtle way to control receptor activity and can lead to greater subtype selectivity. nih.gov The design of such modulators often involves creating molecules with specific three-dimensional shapes and chemical properties. The incorporation of ortho-iodo-phenylalanine into a peptide or small molecule scaffold can help to achieve the desired conformation and interactions for allosteric modulation. For example, studies on GPR142 agonists have utilized phenylalanine derivatives to achieve good agonistic activity and high target selectivity.

In the development of enzyme inhibitors, the goal is often to design a molecule that fits snugly into the enzyme's active site, blocking its function. The ortho-iodophenyl group can act as a key structural element that interacts with hydrophobic pockets within the active site. Its rigid structure and specific substitution pattern can be used to orient other functional groups of the inhibitor to maximize binding affinity. While the literature does not provide a wealth of examples specific to 2-iodo-L-phenylalanine as an enzyme inhibitor, the principles of inhibitor design strongly suggest its potential utility. The development of phenylalanine derivatives bearing a hydroxamic acid moiety as quorum sensing inhibitors in bacteria illustrates how the phenylalanine scaffold can be modified to target specific enzymatic or signaling pathways.

Mechanistic and Theoretical Investigations Involving Fmoc 2 Iodo L Phenylalanine

Computational Studies on Molecular Conformation, Electronic Properties, and Reactivity

Currently, there is a notable absence of specific computational studies focused on Fmoc-2-iodo-L-phenylalanine in the scientific literature. However, computational analyses of similar molecules, such as L-phenylalanine and its other halogenated counterparts, can provide a theoretical framework for predicting the molecular characteristics of the 2-iodo derivative.

Computational modeling, including Density Functional Theory (DFT), is a powerful tool for investigating the stable conformations of molecules. For this compound, such studies would likely explore the rotational freedom around the various single bonds to identify low-energy conformers. The bulky iodine atom at the ortho position of the phenyl ring is expected to introduce significant steric hindrance. This steric strain would likely influence the preferred dihedral angles of the side chain, potentially favoring specific orientations that minimize steric clashes with the amino acid backbone and the large Fmoc protecting group.

The electronic properties of this compound are also expected to be distinct. The iodine atom, being the largest and least electronegative of the common halogens, would introduce unique electronic effects. While iodine is an ortho, para-directing deactivator in electrophilic aromatic substitution, its large size and polarizability could lead to significant van der Waals and dispersion interactions. These interactions can play a crucial role in both intramolecular and intermolecular associations. Computational studies could quantify the impact of the iodo-substituent on the molecule's dipole moment, polarizability, and the electrostatic potential surface, all of which are critical for understanding its reactivity and interaction with other molecules.

The reactivity of this compound would be influenced by the carbon-iodine bond. This bond is weaker than carbon-halogen bonds with lighter halogens, making it a potential site for various chemical transformations. Computational studies could model reaction pathways, for instance, in cross-coupling reactions where the iodo-substituent could be replaced, offering a route to further functionalize the phenylalanine side chain.

Spectroscopic Analysis for Elucidating Molecular Interactions and Structural Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy would be a primary tool. 1H and 13C NMR would confirm the chemical structure of the molecule. Furthermore, advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), could provide insights into the through-space proximity of different protons, helping to elucidate the preferred molecular conformation in solution. The large iodine atom would likely cause noticeable shifts in the NMR signals of the aromatic protons, providing a spectroscopic signature of the ortho-iodination.

Infrared (IR) and Raman spectroscopy are sensitive to the vibrational modes of a molecule and are particularly useful for studying hydrogen bonding interactions. In the context of this compound self-assembly, these techniques could monitor changes in the amide I and II bands, which are characteristic of the peptide backbone's secondary structure. These changes would indicate the formation of intermolecular hydrogen bonds that drive the assembly process.

Circular Dichroism (CD) spectroscopy is a powerful technique for studying the chiral organization of molecules. As this compound is a chiral molecule, its self-assembly into ordered structures would likely result in a distinct CD signal. The nature of this signal could provide information about the hierarchical packing of the molecules within the self-assembled nanostructures.

Fluorescence spectroscopy can be utilized to probe the local environment of the fluorenyl group. The self-assembly process, which often involves π-π stacking of the Fmoc moieties, would likely lead to changes in the fluorescence emission spectrum, such as a shift in the emission maximum or a change in fluorescence intensity. These changes can be used to monitor the kinetics and thermodynamics of the self-assembly process.

Self-Assembly and Supramolecular Chemistry of Fmoc-Phenylalanine Derivatives with Halogenation

The self-assembly of Fmoc-amino acids is a well-documented phenomenon driven by a combination of non-covalent interactions, including hydrogen bonding between the amino acid backbones and π-π stacking of the aromatic Fmoc groups. The resulting fibrillar networks can entangle to form hydrogels.

Research on other halogenated Fmoc-phenylalanine derivatives has demonstrated that the identity and position of the halogen atom significantly impact the self-assembly process and the properties of the resulting hydrogels. researchgate.netrsc.org Halogenation can enhance the hydrophobicity of the side chain and introduce the possibility of halogen bonding, which can further stabilize the self-assembled structures.

Studies comparing fluoro, chloro, and bromo derivatives have shown that both the steric bulk and the electronic character of the halogen influence the rate of self-assembly and the mechanical properties of the hydrogel. researchgate.net For instance, the position of the halogen (ortho, meta, or para) has been shown to have a profound effect on the viscoelastic properties of the resulting hydrogels. rsc.org Generally, halogenation has been found to enhance the propensity for hydrogelation compared to the non-halogenated Fmoc-phenylalanine. researchgate.net

For this compound, the large size of the iodine atom at the ortho position would introduce significant steric hindrance, which could potentially hinder the close packing of the molecules and affect the morphology of the self-assembled structures. However, the high polarizability of iodine could also lead to strong dispersion forces, which might promote aggregation. The interplay between these steric and electronic effects would ultimately determine the self-assembly behavior. It is plausible that the ortho-iodo substitution could lead to a different packing arrangement compared to other halogenated derivatives, potentially resulting in hydrogels with unique mechanical properties. However, without direct experimental evidence, these remain as theoretically grounded hypotheses.

Below is a table summarizing the general trends observed for the influence of halogenation on the storage modulus (G'), a measure of the stiffness of the hydrogel, for other Fmoc-phenylalanine derivatives. It is important to note that data for the iodo-derivative is not available and the trends for F, Cl, and Br may not be directly extrapolated to iodine due to its significantly different properties.

Halogen PositionHalogen Identity Trend (Decreasing G')
metaF > Cl > Br
orthoF > Cl > Br
paraF > Cl > Br

This table is based on general trends reported for fluoro, chloro, and bromo derivatives and does not include data for iodo derivatives. researchgate.net

Derivatives and Analogs of Fmoc 2 Iodo L Phenylalanine: Synthesis and Research Directions

Synthesis and Application of Fluoro-Iodo-Phenylalanine Analogs

The incorporation of fluorine into amino acids can significantly alter their biological properties, including metabolic stability and binding affinity. nih.govresearchgate.net The synthesis of fluorinated phenylalanine derivatives often involves the introduction of fluorine into the aromatic ring. While direct fluorination is possible, methods involving halogen exchange or coupling reactions with fluorinated building blocks are common. nih.gov For instance, the synthesis of radiolabeled 2-[¹⁸F]-fluoro-ʟ-phenylalanine has been achieved through a multi-step process starting from a precursor that undergoes [¹⁸F]-fluoride exchange. nih.govresearchgate.net

Table 1: Synthetic Approaches for Fluorinated Phenylalanines

Method Description Key Features Reference
Nucleophilic Aromatic Substitution (SNAr) Displacement of a leaving group (e.g., -NO2, -N⁺Me₃) on an activated aromatic ring with [¹⁸F]fluoride. Requires activating groups; a common method for PET tracer synthesis. mdpi.com
Halogen Exchange (Halex) Replacement of a halogen, such as iodine or bromine, with [¹⁸F]fluoride. The reactivity depends on the position and nature of the halogen. nih.gov
Electrophilic Fluorination Direct fluorination of an electron-rich aromatic ring using electrophilic fluorinating agents like [¹⁸F]F₂ or [¹⁸F]AcOF. Can lead to a mixture of isomers. nih.gov

Research on Bromo- and Nitro-Phenylalanine Derivatives (e.g., Fmoc-2-bromo-L-phenylalanine, Fmoc-2-nitro-L-phenylalanine) as Synthetic Intermediates or Probes

Bromo- and nitro-substituted phenylalanine derivatives are valuable tools in peptide chemistry and drug discovery, primarily serving as versatile synthetic intermediates and biochemical probes.

Fmoc-2-bromo-L-phenylalanine is a key building block in peptide synthesis. chemimpex.comnbinno.com The bromine atom on the phenyl ring enhances the reactivity of the compound, making it a suitable precursor for introducing other functionalities via cross-coupling reactions. chemimpex.com This allows for the creation of novel peptide sequences with modified properties, such as enhanced biological activity or specificity. chemimpex.com Its applications span drug discovery, particularly in developing therapies for neurological disorders, and protein engineering where it is used as a non-canonical amino acid to create proteins with enhanced stability or altered function. nbinno.com The synthesis of 2-iodo-L-phenylalanine itself can be achieved from 2-bromo-L-phenylalanine through a copper(I)-assisted nucleophilic halogen exchange reaction, highlighting the role of the bromo-derivative as a direct precursor. nih.gov

Fmoc-2-nitro-L-phenylalanine is another important Fmoc-protected amino acid used in proteomics research. scbt.com The nitro group is a strong electron-withdrawing group that can modulate the properties of the amino acid. More significantly, the nitro group can be chemically reduced to an amino group, providing a handle for further functionalization, such as the attachment of fluorescent labels or other reporter groups. Furthermore, 2-nitrophenylalanine has been explored as a photocleavable amino acid. nih.gov Upon irradiation with UV light, peptides containing this residue can be cleaved at the peptide backbone, allowing for spatial and temporal control over protein activity both in vitro and in living cells. nih.gov

Table 2: Properties and Applications of Bromo- and Nitro-Phenylalanine Derivatives

Compound CAS Number Molecular Formula Key Applications Reference
Fmoc-2-bromo-L-phenylalanine 220497-47-2 C₂₄H₂₀BrNO₄ Peptide synthesis, drug discovery, synthetic intermediate for cross-coupling reactions. chemimpex.comaralezbio-store.com

Exploration of Borono-Phenylalanine Derivatives Synthesized from Iodinated Precursors

Borono-phenylalanine derivatives, particularly 4-borono-L-phenylalanine (L-BPA), are of significant interest for their application in Boron Neutron Capture Therapy (BNCT), a binary cancer therapy. nih.govsemanticscholar.org The synthesis of L-BPA often utilizes iodinated phenylalanine precursors due to the efficiency of palladium-catalyzed cross-coupling reactions for forming the carbon-boron bond. nih.govsemanticscholar.orgresearchgate.net

The general synthetic strategy involves the coupling of a protected 4-iodo-L-phenylalanine derivative with a boron source, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst. nih.govresearchgate.netresearchgate.net The amino and carboxylic acid groups of the phenylalanine are typically protected during the coupling reaction to prevent side reactions. Following the introduction of the boronic ester, the protecting groups are removed to yield the final L-BPA. nih.govresearchgate.net Various protecting group strategies and coupling conditions have been explored to optimize the yield and purity of the final product. nih.gov

Table 3: Key Steps in the Synthesis of L-BPA from Iodinated Phenylalanine

Step Description Example Reagents Purpose Reference
Protection The amino group of 4-iodo-L-phenylalanine is protected, often with Boc or Cbz groups. The carboxylic acid may also be protected as an ester. Boc₂O, Cbz-Cl To prevent interference during the C-B bond formation. nih.gov
Borylation Palladium-catalyzed cross-coupling of the protected 4-iodophenylalanine with a diboron reagent. B₂pin₂, Pd(dppf)Cl₂ To install the boronic ester group onto the phenyl ring. nih.govresearchgate.net

| Deprotection | Removal of the protecting groups from the amino acid and hydrolysis of the boronic ester to the boronic acid. | HCl, BBr₃, TFA | To yield the final L-BPA product. | nih.gov |

This synthetic route starting from iodinated precursors is advantageous as it allows for the use of commercially available, enantiomerically pure amino acids, minimizing complex transformations on the final ¹⁰B-enriched product. semanticscholar.org

Stereochemical Variations and Their Research Implications (e.g., D-isomers of 2-iodo-phenylalanine)

The stereochemistry of amino acids is a critical determinant of their biological activity. While L-amino acids are the natural building blocks of proteins, their D-isomers can exhibit unique and often advantageous properties for therapeutic and diagnostic applications. Research into the D-isomers of 2-iodo-phenylalanine has revealed significant implications, particularly in the context of tumor imaging. researchgate.netresearchgate.net

Studies comparing the biodistribution of radioiodinated L- and D-isomers of 2-iodo-phenylalanine have shown that both enantiomers exhibit high uptake in various tumor models. researchgate.netresearchgate.net However, the D-isomer often demonstrates more favorable tracer characteristics. For instance, 2-D-[¹²³I]Iodo-phenylalanine showed equal tumor uptake compared to its L-enantiomer but had longer tumor retention and faster clearance from non-target tissues, resulting in improved tumor contrast. researchgate.net This is attributed to the fact that while both isomers can be transported by amino acid transporters like LAT1, the D-isomers are not incorporated into proteins and are metabolized differently, leading to a better signal-to-noise ratio in imaging applications. researchgate.net

The favorable biodistribution and radiation dosimetry of the D-isomer make it a promising candidate for radionuclide therapy. researchgate.net The investigation of stereoisomers is a crucial aspect of drug and probe development, as it can lead to compounds with enhanced efficacy, safety, and diagnostic accuracy. mdpi.com

Table 4: Comparison of L- and D-Isomers of 2-Iodo-phenylalanine for Tumor Imaging

Feature 2-Iodo-L-phenylalanine 2-Iodo-D-phenylalanine Research Implication Reference
Tumor Uptake High and specific High and specific Both isomers effectively target tumors. researchgate.net
Tumor Retention Standard retention Longer retention D-isomer may provide a longer imaging window. researchgate.net
Blood Clearance Slower clearance Faster clearance D-isomer leads to lower background signal and better contrast. researchgate.net
Metabolism Incorporated into proteins Not incorporated into proteins; metabolized by D-amino acid oxidase Different metabolic pathways affect biodistribution and tracer kinetics. researchgate.net

Future Perspectives and Emerging Research Avenues for Fmoc 2 Iodo L Phenylalanine

The unique characteristics of Fmoc-2-iodo-L-phenylalanine, particularly the presence of a strategically positioned iodine atom on the phenyl ring, open up a landscape of possibilities for future research and application. The ongoing evolution of chemical synthesis, proteomics, and medicine provides a fertile ground for this specialized amino acid to play a significant role in advancing scientific frontiers.

Q & A

Q. What are the key synthetic routes for preparing Fmoc-2-iodo-L-phenylalanine, and how can purity be ensured?

this compound (CAS: 210282-32-9) is typically synthesized via halogenation of a phenylalanine precursor, followed by Fmoc protection. Critical steps include optimizing iodination conditions (e.g., using N-iodosuccinimide in acidic media) to minimize byproducts. Post-synthesis purification via reversed-phase HPLC or flash chromatography is essential to achieve ≥95% purity, as impurities can interfere with peptide assembly . Analytical validation using LC-MS and 1^1H/13^{13}C NMR confirms structural integrity, particularly the stereochemical retention of the L-configuration and iodine substitution at the 2-position .

Q. How does the iodine substituent influence the reactivity of this compound in solid-phase peptide synthesis (SPPS)?

The electron-withdrawing iodine atom at the 2-position reduces nucleophilicity at the phenyl ring, minimizing undesired electrophilic side reactions during SPPS. However, steric hindrance from the iodine may slow coupling efficiency. To mitigate this, use coupling agents like HATU or PyBOP with extended reaction times (45–60 minutes) and monitor completion via Kaiser test .

Q. What storage conditions are recommended to maintain the stability of this compound?

Store the compound at 0°C in a desiccated environment to prevent hydrolysis of the Fmoc group and oxidation of the iodine substituent. Long-term storage under argon or nitrogen is advised to avoid degradation, as iodinated aromatics are sensitive to light and humidity .

Advanced Research Questions

Q. How can this compound be used to study π-π interactions in peptide self-assembly systems?

The iodine atom’s polarizability enhances π-electron density modulation, which can be exploited to engineer supramolecular architectures. For example, in hydrogel formation, iodine substitution may alter β-sheet stacking dynamics or interlock via halogen bonding. Characterize assembly using TEM, CD spectroscopy, and XRD to compare with non-halogenated analogs like Fmoc-Phe .

Q. What strategies prevent deiodination during Fmoc removal in peptide synthesis?

Standard Fmoc deprotection with piperidine or DBU can induce β-elimination of iodine under basic conditions. Alternative methods include using ionic liquids (e.g., 1-butyl-3-methylimidazolium tetrafluoroborate) for milder deprotection (room temperature, 15–30 minutes), which preserves the iodine substituent while achieving >95% cleavage efficiency .

Q. How does the 2-iodo modification affect the metabolic stability of peptides in biological assays?

Iodination can enhance resistance to proteolytic degradation due to steric hindrance and electronic effects. To validate, incubate iodinated peptides with trypsin/chymotrypsin and monitor degradation via MALDI-TOF MS. Compare half-lives with non-iodinated controls, and correlate with molecular dynamics simulations of enzyme-substrate interactions .

Methodological Challenges and Solutions

Q. How to resolve contradictions in reported solubility data for this compound?

Discrepancies in solubility (e.g., DMSO vs. DMF) may arise from batch-dependent crystallinity or residual salts. Pre-dissolve the compound in a minimal volume of DMSO, filter through a 0.22 µm membrane, and quantify solubility via UV-Vis spectroscopy (λ = 280 nm, ε ≈ 10,000 M1^{-1}cm1^{-1}) .

Q. What analytical techniques are optimal for detecting iodine loss in post-synthetic modifications?

Use X-ray photoelectron spectroscopy (XPS) to confirm iodine retention on solid supports or in hydrogels. For solution-phase studies, inductively coupled plasma mass spectrometry (ICP-MS) provides sub-ppm sensitivity for iodine quantification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.